molecular formula C14H19N3O2 B2605804 (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034604-24-3

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2605804
CAS No.: 2034604-24-3
M. Wt: 261.325
InChI Key: FRXJBNSXRAHVCW-UHFFFAOYSA-N
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Description

The compound “(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone” (hereafter referred to as Compound X) is a bicyclic heterocyclic molecule featuring a fused pyrazolo-pyrazine core and a tetrahydrofuran (THF)-derived methanone substituent. Its structure combines a partially saturated cyclopenta ring fused to a pyrazolo-pyrazine system, with a tetrahydrofuran-3-yl group at the methanone position.

Properties

IUPAC Name

oxolan-3-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-14(10-4-7-19-9-10)16-5-6-17-13(8-16)11-2-1-3-12(11)15-17/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXJBNSXRAHVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone typically involves multi-step organic synthesis. A common approach includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Ring: This step often involves the use of tetrahydrofuran derivatives in a nucleophilic substitution reaction.

    Final Assembly: The final step involves coupling the pyrazolo[1,5-a]pyrazine core with the tetrahydrofuran moiety, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Functionalization and Substitution

The methanone group and tetrahydrofuran substituent enable diverse reactivity:

  • Nucleophilic substitution : The ketone group (C=O) may undergo nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄) .

  • Alkylation/acylation : Substituents like tetrahydrofuran-3-yl could participate in alkylation or coupling reactions, analogous to pyrazolo-pyrimidine derivatives .

Functional Group Reaction Conditions Source
Ketone (C=O)Reduction to alcoholNaBH₄, ethanol
Tetrahydrofuran-3-ylAlkylationAlkyl halides, base

Reduction and Hydrogenation

The tetrahydro rings suggest hydrogenation steps during synthesis:

  • Catalytic hydrogenation : Reduction of aromatic rings using Pd or Pt catalysts .

  • Selective reduction : Conditions may vary based on steric hindrance from fused rings .

Ring System Reaction Conditions Source
Pyrazolo-pyrazineHydrogenation to tetrahydro formH₂/Pd, elevated pressure

Protective Groups and Stability

The compound’s synthesis may involve protective groups to prevent side reactions:

  • N-sp³ protective groups : Used to stabilize amines during cyclization steps .

  • Thermal stability : Tetrahydro rings are generally stable under mild conditions but may degrade at high temperatures .

Reactivity of the Tetrahydrofuran Substituent

The tetrahydrofuran-3-yl group could participate in:

  • Ring-opening reactions : Acidic or basic conditions may cleave the ether ring .

  • Epoxidation : Oxidation to form epoxides under peracid conditions .

Key Research Findings

  • Synthetic versatility : Analogous pyrazolo-pyrazine systems are synthesized via modular steps, enabling diverse substitution patterns .

  • Functional group compatibility : The methanone and tetrahydrofuran groups allow orthogonal reactivity, enabling selective transformations .

Cyclization Methods

Method Reagents Key Step
Acetylation + cyclodehydrationAcetyl chloride, heatFormation of heterocyclic core

Reduction Conditions

Catalyst Conditions Outcome
Pd/H₂Elevated pressureTetrahydro ring formation

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar pyrazolo structures often exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways related to tumor growth and proliferation. For instance, studies have shown that pyrazolo derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Pyrazolo derivatives have been documented to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

CNS Activity

Given its structural complexity, there is potential for this compound to interact with neurotransmitter systems in the central nervous system (CNS). This suggests possible applications in treating neurological disorders such as depression and anxiety .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

StudyFindings
Identified anticancer activity in pyrazolo derivatives through CDK inhibition assays.
Demonstrated anti-inflammatory effects in animal models using similar pyrazolo compounds.
Investigated CNS activity with promising results in modulating neurotransmitter levels.

These findings underscore the potential applications of (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone in drug development.

Mechanism of Action

The mechanism by which (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Fused Cores

Compound 7a/7b (Molecules, 2012)

  • Structure: Pyrazolyl-thiophene methanones (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl linked to diamino-thiophene or cyano-thiophene).
  • Key Differences: Compound X has a bicyclic pyrazolo-pyrazine core, whereas 7a/7b feature monocyclic pyrazole and thiophene moieties. The THF substituent in Compound X introduces a stereochemical center absent in 7a/7b.

MK85 (Pyrazolopyrimidinone Derivative)

  • Structure : 3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methylhexahydro-pyrazolo[1,5-a]pyrimidin-7-one).
  • Key Differences: MK85 contains a pyrazolo-pyrimidinone core, differing from Compound X’s pyrazolo-pyrazine system. The trifluoromethylphenyl group in MK85 confers strong electron-withdrawing effects, unlike the electron-rich THF group in Compound X.

3,4-Dihydroquinolinyl Pyrazolo-Pyrimidinyl Methanone (2024 Report)

  • Structure: Pyrazolo[1,5-a]pyrimidinyl methanone with a 4-methoxyphenyl substituent.
  • Key Differences: The dihydroquinoline substituent introduces aromaticity and planar rigidity, contrasting with the flexible THF group in Compound X.

Methanone Derivatives with Heterocyclic Substituents

Compound Core Structure Substituent Molecular Weight (g/mol) Notable Features
Compound X Pyrazolo-pyrazine Tetrahydrofuran-3-yl ~305 (estimated) Bicyclic nitrogen-rich core
7a Pyrazole-thiophene Diamino-cyano-thiophene 292 (calculated) Electron-deficient thiophene moiety
MK85 Pyrazolo-pyrimidinone Trifluoromethylphenyl 439 (reported) High lipophilicity (CF₃ groups)
Compound 1l Tetrahydroimidazo-pyridine 4-Nitrophenyl, ester 534 (reported) Nitro group for electron withdrawal

Substituent Effects on Physicochemical Properties

  • Steric effects from the THF ring may influence binding to biological targets.
  • Trifluoromethylphenyl (MK85) :

    • Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration.
  • 4-Methoxyphenyl (Compound in ) :

    • Balances electron-donating properties (methoxy) with aromatic bulk, often used to modulate receptor affinity.

Spectral Data and Characterization

  • Compound 1l : Detailed ¹H/¹³C NMR, IR, and HRMS data are reported (e.g., δ 7.8 ppm for aromatic protons, HRMS m/z 534.1234). These methods could be applied to characterize Compound X’s THF substituent and bicyclic core.
  • General Guidance : Pretsch’s spectral tables provide benchmarks for interpreting NMR shifts in THF-containing compounds (e.g., THF protons typically δ 1.7–3.8 ppm).

Biological Activity

The compound (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone is a member of the pyrazolo family of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure

The molecular formula for this compound is C14H18N4OC_{14}H_{18}N_4O, and its structure features a complex arrangement that includes a cyclopentapyrazole moiety and a tetrahydrofuran group. This unique structure is thought to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities including:

  • Antitumor Activity : Many pyrazolo compounds have shown potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives are being investigated for their ability to protect neuronal cells from damage.
  • Anti-inflammatory Properties : Certain pyrazolo derivatives have been noted for their anti-inflammatory effects.

Antitumor Activity

Recent studies have highlighted the anticancer properties of pyrazolo compounds. For instance:

  • MTT Assay Results : Compounds similar to the target compound were evaluated using the MTT assay, showing significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710Induces apoptosis via caspase activation
Compound BMDA-MB-23115Inhibits NF-κB signaling

The mechanism of action often involves apoptosis induction through caspase pathways and modulation of pro-apoptotic factors such as p53 and Bax .

Neuroprotective Effects

In studies focusing on neuroprotection, pyrazolo compounds demonstrated the ability to mitigate oxidative stress in neuronal cells. For example:

  • Oxidative Stress Reduction : Compounds were shown to reduce reactive oxygen species (ROS) levels in neuronal models, suggesting potential therapeutic applications in neurodegenerative diseases .

Anti-inflammatory Properties

Some derivatives exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. For example:

  • Cytokine Inhibition : Research indicated that certain pyrazolo compounds could significantly decrease levels of TNF-alpha and IL-6 in vitro .

Case Studies

  • Breast Cancer Study : A study evaluated a series of pyrazolo derivatives for their anticancer activity against breast cancer cell lines. The results indicated that specific modifications to the pyrazolo structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
  • Neuroprotection in Animal Models : Another study investigated the neuroprotective effects of a related compound in mice subjected to induced oxidative stress. The treated group showed improved cognitive function and reduced neuronal loss compared to controls .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to obtain high-purity (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone?

  • Methodological Answer : Prioritize multi-step reactions involving cyclization and functional group transformations. For example, cyclopenta-pyrazolo-pyrazine cores can be synthesized via [3+2] cycloaddition or ring-closing metathesis, followed by ketone coupling with tetrahydrofuran-3-yl groups using Friedel-Crafts acylation or nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products. Validate purity via HPLC (>98%) and NMR spectroscopy .

Q. How can spectroscopic data (NMR, IR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish overlapping signals from fused rings (e.g., cyclopenta-pyrazine vs. tetrahydrofuran). For example, pyrazolo protons typically resonate at δ 7.5–8.5 ppm, while tetrahydrofuran carbons appear at δ 25–35 ppm .
  • IR : Confirm carbonyl (C=O) absorption at ~1700 cm⁻¹ and pyrazole ring vibrations at ~1500 cm⁻¹ .
  • HRMS : Verify molecular ion [M+H]+ with <5 ppm mass accuracy to exclude isomers .

Q. What computational tools are suitable for predicting the reactivity of this compound in biological systems?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., kinases) and DFT calculations (Gaussian) to assess electronic properties. Compare results with structurally related compounds, such as pyrazolo[3,4-f][1,2,3,5]tetrazepin-4(3H)-ones, to identify pharmacophore features .

Advanced Research Questions

Q. How to address discrepancies in reported synthetic yields for similar fused heterocycles?

  • Methodological Answer : Analyze reaction variables (e.g., catalyst loading, solvent effects) using Design of Experiments (DoE). For instance, evidence from dihydropyrazolo[1,5-a]pyrimidine syntheses shows that polar aprotic solvents (DMF) improve cyclization yields by 15–20% compared to THF . Cross-reference kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps .

Q. What strategies mitigate stereochemical challenges during the formation of the tetrahydrofuran-3-yl moiety?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries to control the configuration at the tetrahydrofuran C3 position. Single-crystal X-ray diffraction (as in ) can validate stereochemistry, while chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers .

Q. How to reconcile conflicting bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability. For example, tetrahydrofuran-containing analogs often exhibit improved metabolic resistance compared to furan derivatives due to reduced CYP450 oxidation . Use LC-MS/MS to quantify tissue distribution and correlate with efficacy endpoints.

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